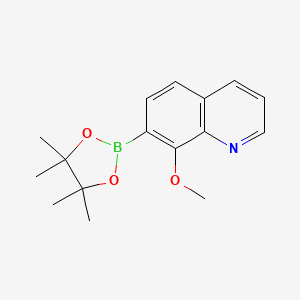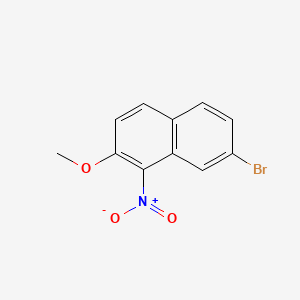![molecular formula C13H8F2O2 B14777397 2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and a carboxylic acid group is attached at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzene.
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,4-difluorobenzene with a boronic acid derivative of biphenyl under the influence of a palladium catalyst and a base.
Oxidation: The resulting biphenyl derivative is then oxidized to introduce the carboxylic acid group at the 3 position.
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the biphenyl ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of fluorine atoms also allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form carboxylate salts or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Nucleophilic Substitution: Amines (NH3, R-NH2), thiols (R-SH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives
Nucleophilic Substitution: Aminated or thiolated biphenyl derivatives
Oxidation: Carboxylate salts
Reduction: Alcohols
科学的研究の応用
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function .
類似化合物との比較
Similar Compounds
2,4-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)-2-methylbutanoic acid: Contains an additional methyl group, which can influence its chemical properties and reactivity.
N-(2’,4’-Difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl-beta-alanine: Contains additional functional groups, making it more complex and potentially more biologically active.
Uniqueness
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H8F2O2 |
|---|---|
分子量 |
234.20 g/mol |
IUPAC名 |
2,6-difluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8F2O2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
InChIキー |
BZGZJXSBYBFDIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
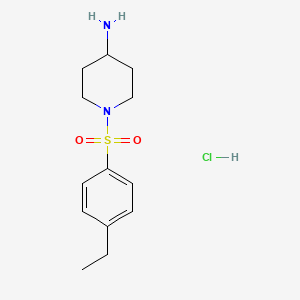
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
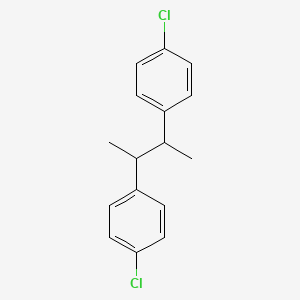
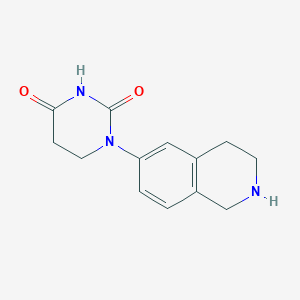
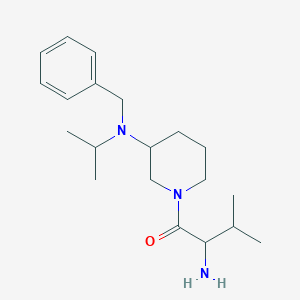

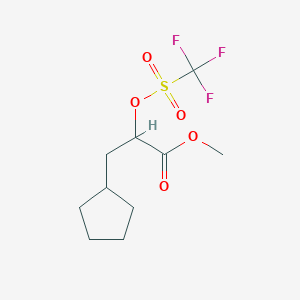
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
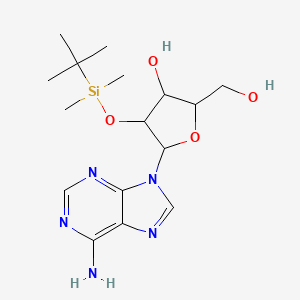
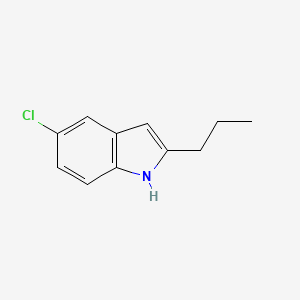
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
